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3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione

Catalog No.
S3568935
CAS No.
733674-69-6
M.F
C6H13NO2S
M. Wt
163.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dion...

CAS Number

733674-69-6

Product Name

3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine

Molecular Formula

C6H13NO2S

Molecular Weight

163.24

InChI

InChI=1S/C6H13NO2S/c1-7-4-6-2-3-10(8,9)5-6/h6-7H,2-5H2,1H3

InChI Key

QPPDIBMTQDIBKX-UHFFFAOYSA-N

SMILES

CNCC1CCS(=O)(=O)C1

Canonical SMILES

CNCC1CCS(=O)(=O)C1

3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione is an organic compound characterized by its unique structure, which includes a thiolane ring and a methylamino group. Its molecular formula is C6H14N2O2S, with a molecular weight of approximately 178.26 g/mol. The compound is notable for its potential applications in medicinal chemistry and biochemistry due to its reactive functional groups and ability to interact with various biological systems .

  • Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction: The compound can undergo reduction reactions, leading to the formation of thiol derivatives when treated with reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are common, allowing for the introduction of various functional groups onto the thiolane ring .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione is an area of active research. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Research indicates that it might influence cell signaling pathways related to cancer progression, potentially serving as a lead compound in cancer therapeutics .

The mechanisms underlying these activities often involve modulation of enzyme functions and interaction with cellular receptors.

Synthesis of 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione typically involves several steps:

  • Formation of Thiolane Ring: The initial step may involve cyclization reactions of suitable precursors to form the thiolane structure.
  • Introduction of Methylamino Group: This can be achieved through nucleophilic substitution where a methylamine derivative reacts with the thiolane intermediate under controlled conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve the desired purity .

These methods allow for the efficient production of the compound for research and application purposes.

3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione has several notable applications:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Biochemical Research: The compound serves as a tool in studying enzyme interactions and cellular processes.
  • Material Science: It may be utilized in creating new materials due to its unique chemical properties .

These applications underscore its significance across various scientific fields.

Research into the interaction of 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione with biological molecules is crucial for understanding its mechanisms of action. Studies have indicated that:

  • The compound can bind to specific enzymes, influencing their activity through competitive inhibition or allosteric modulation.
  • It may interact with cellular receptors involved in signaling pathways, affecting gene expression and metabolic processes.

These interactions are essential for elucidating the compound's therapeutic potential and guiding future research directions .

Several compounds share structural similarities with 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione:

Compound NameMolecular FormulaKey Features
3-Aminomethyl-1lambda6-thiolane-1,1-dioneC5H11NO2SLacks methylamino group; simpler structure
3-Amino-2-methyl-1lambda6-thiolane-1,1-dioneC5H11NO2SContains amino group; similar reactivity
3-Amino-3-methyl-1lambda6-thiolane-1,1-dioneC5H11NO2SSimilar structure; different substitution pattern

The uniqueness of 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione lies in its combination of a methylamino group with a thiolane ring, which confers distinct chemical reactivity and biological activity compared to these similar compounds. This structural feature enhances its potential utility in medicinal applications and biochemical research .

XLogP3

-0.4

Dates

Last modified: 07-26-2023

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